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molecular formula C9H9F2NO2 B1603176 3-Amino-3-(3,4-difluorophenyl)propanoic acid CAS No. 682804-05-3

3-Amino-3-(3,4-difluorophenyl)propanoic acid

Cat. No. B1603176
M. Wt: 201.17 g/mol
InChI Key: BBQXXTOCYJPXDI-UHFFFAOYSA-N
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Patent
US09422285B2

Procedure details

697 g of 3,4-difluorobenzaldehyde (4.76 mol, 1 equivalent) were stirred together with 495 g of malonic acid (4.76 mol, 1 equivalent) and 733 g of ammonium acetate (9.52 mol, 2 equivalents) in 2788 ml of ethanol at reflux under argon for 20 h. Then the mixture was cooled to RT and stirred at RT overnight. The precipitated crystals were filtered off with suction, washed with ethanol and diethyl ether, and dried under reduced pressure. 590 g (62% of theory) of rac-3-amino-3-(3,4-difluorophenyl)propanoic acid were obtained.
Quantity
697 g
Type
reactant
Reaction Step One
Quantity
495 g
Type
reactant
Reaction Step One
Quantity
733 g
Type
reactant
Reaction Step One
Quantity
2788 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=O.[C:11]([OH:17])(=[O:16])[CH2:12]C(O)=O.C([O-])(=O)C.[NH4+:22]>C(O)C>[NH2:22][CH:5]([C:4]1[CH:7]=[CH:8][C:9]([F:10])=[C:2]([F:1])[CH:3]=1)[CH2:12][C:11]([OH:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
697 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1F
Name
Quantity
495 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
733 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
2788 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off with suction
WASH
Type
WASH
Details
washed with ethanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 590 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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